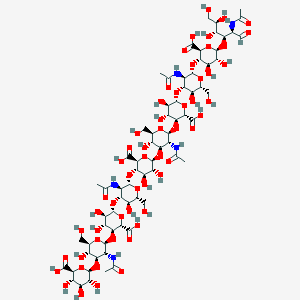

Hyaluronate Decasaccharide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The chemical synthesis of a hyaluronan decasaccharide involves a preactivation-based chemoselective glycosylation strategy . The decasaccharide backbone was successfully constructed with an overall yield of 37% from disaccharide building blocks . The trichloroacetyl group was used as the nitrogen protective group for the glucosamine units .Molecular Structure Analysis

Hyaluronan is an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine . Its secondary structure is characterized by intramolecular hydrogen bonding . The tertiary structure of hyaluronan is sensitively dependent on its environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hyaluronan decasaccharide include glycosylation and deprotection . The addition of TMSOTf was found to be crucial to suppress the formation of trichloromethyl oxazoline side product and enable high glycosylation yield .Physical And Chemical Properties Analysis

Hyaluronate Decasaccharide is a solid at 20°C and should be stored at a temperature below 0°C . It is heat sensitive . It has a strong water-retaining ability and visco-elastic properties .Applications De Recherche Scientifique

Dermal Fillers and Aesthetic Medicine

Hyaluronate Decasaccharide is used in dermal fillers due to its ability to bind water and provide volume. It enhances skin hydration, reduces wrinkles, and improves skin texture. These fillers are commonly used for lip augmentation, nasolabial folds, and facial contouring .

Wound Healing and Tissue Repair

Hyaluronic acid derivatives, including Hyaluronate Decasaccharide, play a crucial role in wound healing. They promote tissue regeneration, reduce inflammation, and enhance cell migration. Topical applications or hydrogels containing these derivatives accelerate wound closure and improve scar formation .

Ophthalmology

In ophthalmic surgery, Hyaluronate Decasaccharide is used as a viscoelastic agent during cataract surgery. It maintains the anterior chamber depth, protects corneal endothelium, and facilitates intraocular lens implantation. Additionally, it aids in reducing postoperative inflammation .

Drug Delivery Systems

Researchers explore using Hyaluronate Decasaccharide as a carrier for drug delivery. Its biocompatibility, water-binding capacity, and ability to target specific tissues make it an attractive option. By conjugating drugs to HA fragments, targeted therapy becomes feasible .

Anti-Inflammatory Applications

Hyaluronate Decasaccharide exhibits anti-inflammatory properties. It modulates immune responses, reduces cytokine production, and inhibits leukocyte migration. These effects are relevant in conditions like arthritis, where inflammation plays a central role .

Neuroprotection and Brain Health

Emerging research suggests that HA derivatives, including Hyaluronate Decasaccharide, may have neuroprotective effects. They enhance brain cell survival, reduce oxidative stress, and potentially mitigate neurodegenerative diseases .

Mécanisme D'action

Target of Action

Hyaluronate Decasaccharide, a component of Hyaluronic Acid (HA), primarily targets the structural cells of the skin . HA is a naturally occurring glycosaminoglycan found in vertebrate connective, epithelial, and nervous tissues . It plays a crucial role in many vital organismal functions, such as cellular and tissue development, migration, and repair after injury or inflammation .

Mode of Action

Hyaluronate Decasaccharide interacts with its targets by binding to the proteoglycan from bovine nasal septum cartilage . This interaction is highly specific and effective when the hyaluronate consists of at least five repeats .

Biochemical Pathways

The biosynthesis pathway of HA involves the conversion of glucose-6-phosphate to glucose-1-phosphate by α-phosphoglucomutase . The HA synthesis pathway can be divided into two sets. In the first set of reactions, glucose-6-phosphate is converted to glucose-1-phosphate . Many functions of HA are mediated by specific receptors at the cellular level .

Pharmacokinetics

The pharmacokinetics of Hyaluronate Decasaccharide involves its degradation, absorption, and release profile of the drug . The inclusion of physiologically active molecules into a naturally occurring polymer matrix can improve these properties, thus boosting the therapeutic impact and potentially even reducing the frequency of administration .

Result of Action

The result of the action of Hyaluronate Decasaccharide is a series of mechanisms that lead to angiogenic activities . These include the stimulation of endothelial cell proliferation and migration, the expression of inflammatory cytokines, and the production of different types of collagen . These activities give low MM HA the ability to stimulate wound healing and tissue repair .

Action Environment

The action of Hyaluronate Decasaccharide is influenced by environmental factors such as pH and temperature . For instance, high pH and temperature can degrade HA, affecting its molecular mass and structure . This degradation can influence the compound’s action, efficacy, and stability .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGYLKSHPJKCDO-OOUJDVOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H107N5O56 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1914.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hyaluronate Decasaccharide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)

![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)

![[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2780411.png)

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)